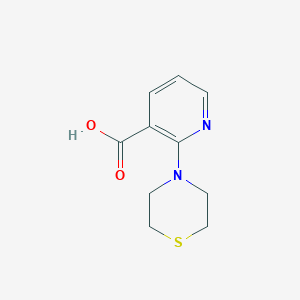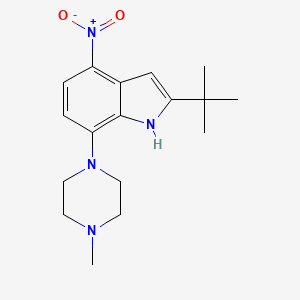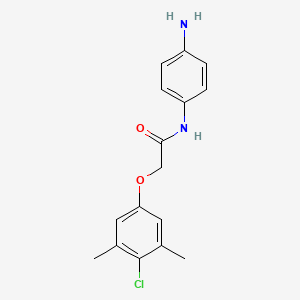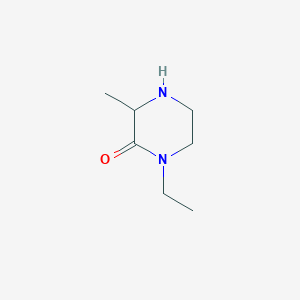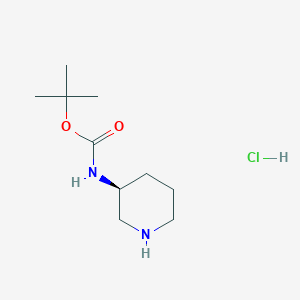![molecular formula C13H12N2O6 B1438018 2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152513-77-3](/img/structure/B1438018.png)
2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Descripción general
Descripción
The compound is a complex organic molecule that contains a benzodioxol group . Benzodioxol is a type of organic compound known as a methylenedioxybenzene, which consists of a benzene ring bound to a dioxole ring . This structure is often found in pharmaceuticals and research chemicals .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, HRMS, 1H-NMR, and 13C-NMR . These techniques can provide detailed information about the molecular structure and chemical properties of the compound .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied in the context of their biological activity . For example, one study found that certain benzodioxol derivatives showed potent activity against both COX1 and COX2 enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, one study used a water LCT Premier XE Mass Spectrometer to obtain high-resolution mass spectra (HRMS) data .Aplicaciones Científicas De Investigación
Neuroprotective Agent Research
YM872, a compound with distinct yet potentially related biochemical activity, has been studied for its neuroprotective properties in models of cerebral ischemia. YM872 is a selective, potent, and highly water-soluble competitive AMPA receptor antagonist. It has shown significant neuroprotection in rats and cats subjected to permanent occlusion of the left middle cerebral artery, without producing behavioral abnormalities or nephrotoxicity. These findings suggest therapeutic potential in acute stroke treatment in humans (Takahashi et al., 2006).
Synthetic and Structural Chemistry
Research into synthetic routes and structural properties of novel substituted compounds, like 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveals the complexity and potential of synthetic chemistry in creating molecules with desired properties. Such studies provide insights into the conformation and behavior of these compounds, potentially informing the synthesis and application of complex molecules like 2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (Issac & Tierney, 1996).
Environmental Impact Studies
Research on the environmental fate and behavior of herbicides such as 2,4-D provides a model for studying the potential environmental impact of chemical compounds. These studies cover the mechanisms of action, degradation pathways, and eco-toxicological effects, offering a framework for assessing the environmental implications of various chemical agents (Werner et al., 2012).
Pharmacological Potential
Investigations into compounds like quinazoline derivatives for their medicinal chemistry applications provide a basis for understanding how complex molecules might be designed for therapeutic use. Such studies explore synthetic methods, chemical transformations, and the biological activity of these compounds, highlighting the potential for developing new drugs with specific pharmacological properties (Tiwary et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are involved in the biosynthesis of important prostaglandins which maintain the constant functions in the body, essentially in the cardiovascular and gastrointestinal systems .
Mode of Action
This compound acts as a competitive inhibitor of the COX enzymes . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2 .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the prostaglandin biosynthesis pathway . Prostaglandin H2, the product of the reaction catalyzed by COX enzymes, is the main component in the formation of other prostaglandins, such as thromboxane and prostacyclin, which play important roles in different biological responses .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This can lead to a variety of effects, including reduced inflammation, pain, and fever . Additionally, this compound has been shown to exhibit cytotoxic activity against the HeLa cervical cancer cell line .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. It has been shown to interact with both COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins from arachidonic acid . The compound exhibits competitive inhibition, binding to the active site of the COX enzymes and preventing the conversion of arachidonic acid to prostaglandin H2. This interaction is essential for its anti-inflammatory and analgesic properties.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines, such as HeLa cells, the compound has demonstrated cytotoxic effects, leading to reduced cell viability . It influences cell signaling pathways by inhibiting the production of prostaglandins, which are involved in inflammation and cell proliferation. Additionally, the compound affects gene expression by downregulating the expression of COX-2, a gene often upregulated in inflammatory and cancerous conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. The compound binds to the active site of COX-1 and COX-2, blocking the access of arachidonic acid and thereby inhibiting the synthesis of prostaglandins . This inhibition reduces inflammation and pain. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its inhibitory effects on COX enzymes over extended periods, although its cytotoxic effects on cancer cells may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, it can cause gastrointestinal irritation and renal toxicity, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) . Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid . These metabolic pathways are facilitated by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases . The metabolites are then excreted via the kidneys .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transport proteins, such as albumin, which facilitate its distribution in the bloodstream . It accumulates in tissues with high COX enzyme activity, such as inflamed tissues and tumors .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with COX enzymes . The compound does not appear to localize significantly within organelles such as the nucleus or mitochondria . Its effects on mitochondrial function in cancer cells suggest some level of interaction with mitochondrial membranes .
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-13(7-2-3-8-9(4-7)21-6-20-8)11(18)15(5-10(16)17)12(19)14-13/h2-4H,5-6H2,1H3,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZIAIOUOFQRSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1437935.png)
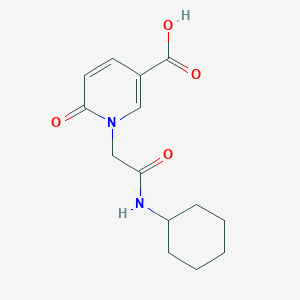

![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)
![7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1437940.png)
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)

![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)
